

# Spectroscopic and Synthetic Profile of Benzyl (4-oxocyclohexyl)carbamate: A Technical Guide

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## Compound of Interest

Compound Name: Benzyl (4-oxocyclohexyl)carbamate

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This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for **Benzyl (4-oxocyclohexyl)carbamate**. The information is intended to support research and development activities in medicinal chemistry and materials science where this compound may serve as a key building block or intermediate.

## Chemical Structure and Properties

- IUPAC Name: Benzyl N-(4-oxocyclohexyl)carbamate
- Synonyms: N-Cbz-4-aminocyclohexanone, 4-(Benzyloxycarbonylamino)cyclohexanone
- CAS Number: 16801-63-1
- Molecular Formula:  $C_{14}H_{17}NO_3$
- Molecular Weight: 247.29 g/mol

## Synthesis of Benzyl (4-oxocyclohexyl)carbamate

A plausible and efficient method for the synthesis of **Benzyl (4-oxocyclohexyl)carbamate** is the N-benzyloxycarbonylation of 4-aminocyclohexanone hydrochloride. This reaction utilizes

benzyl chloroformate as the protecting group source in the presence of a base to neutralize the hydrochloric acid formed.

## Experimental Protocol: Synthesis

Materials:

- 4-Aminocyclohexanone hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Water ( $\text{H}_2\text{O}$ )
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- To a solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane and water at 0 °C is added sodium bicarbonate (2.5 eq).
- Benzyl chloroformate (1.1 eq) is added dropwise to the stirred reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure **Benzyl (4-oxocyclohexyl)carbamate**.

## Spectroscopic Data

The following tables summarize the expected experimental spectroscopic data for **Benzyl (4-oxocyclohexyl)carbamate** based on analysis of its chemical structure and comparison with similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.39 - 7.30	m	5H	-	Ar-H
5.12	s	2H	-	-O-CH <sub>2</sub> -Ph
4.95	br s	1H	-	NH
3.90	m	1H	-	CH-NH
2.50 - 2.40	m	2H	-	CH <sub>2</sub> -C=O (axial)
2.35 - 2.25	m	2H	-	CH <sub>2</sub> -C=O (equatorial)
2.15 - 2.05	m	2H	-	CH <sub>2</sub> -CH-NH (axial)
1.80 - 1.70	m	2H	-	CH <sub>2</sub> -CH-NH (equatorial)

Table 2: <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
210.5	C=O (ketone)
155.8	C=O (carbamate)
136.5	Ar-C (quaternary)
128.6	Ar-CH
128.2	Ar-CH
128.1	Ar-CH
67.0	-O-CH <sub>2</sub> -Ph
48.5	CH-NH
40.8	CH <sub>2</sub> -C=O
33.5	CH <sub>2</sub> -CH-NH

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3320	Strong, Broad	N-H Stretch
3035	Medium	Aromatic C-H Stretch
2950, 2865	Medium	Aliphatic C-H Stretch
1715	Strong	C=O Stretch (Ketone)
1690	Strong	C=O Stretch (Carbamate)
1535	Strong	N-H Bend and C-N Stretch
1250	Strong	C-O Stretch (Carbamate)
740, 695	Strong	Aromatic C-H Bend (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z	Ion
248.1281	[M+H] <sup>+</sup>
270.1100	[M+Na] <sup>+</sup>
286.0840	[M+K] <sup>+</sup>

## Experimental Protocols for Spectroscopic Analysis

### NMR Spectroscopy

A sample of **Benzyl (4-oxocyclohexyl)carbamate** (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer at room temperature.

### IR Spectroscopy

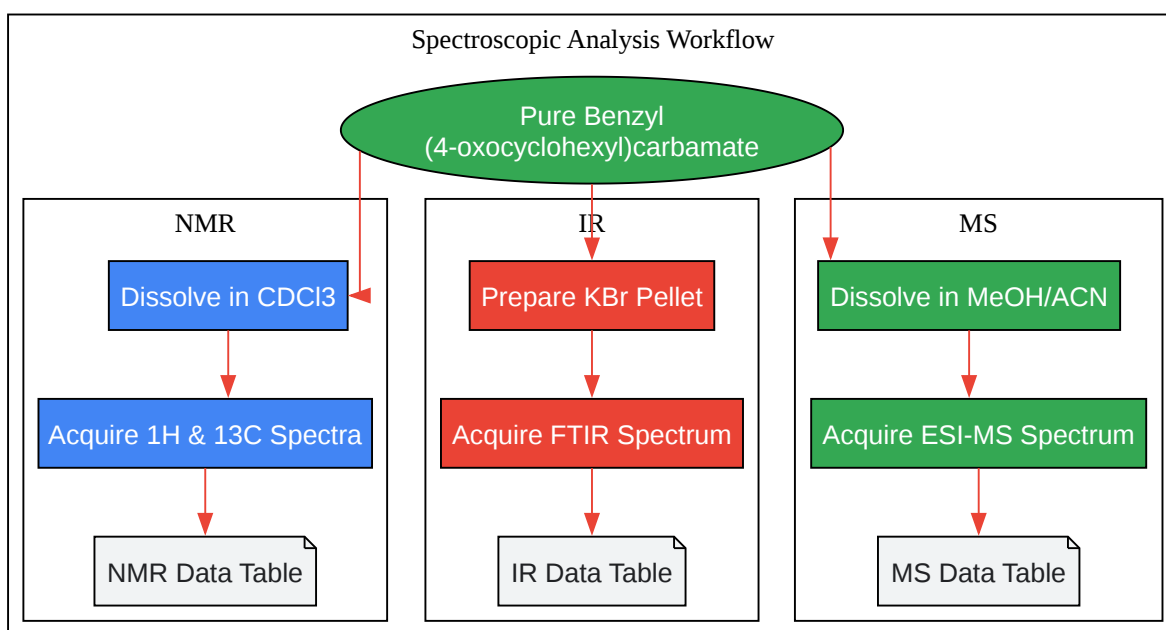
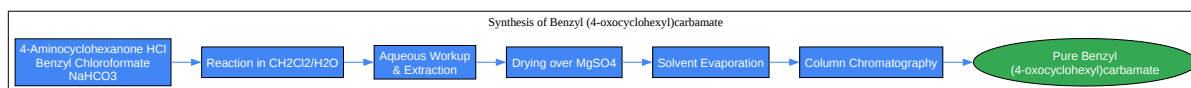
A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry

A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile. The solution is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). The data is acquired in positive ion mode.

## Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the synthesis and spectroscopic analysis processes.



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